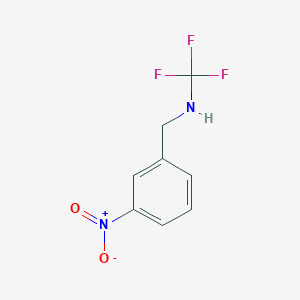
13,17,21-Trimethyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,17,21-Trimethyltritriacontane is a chemical compound with the molecular formula C36H74 and a molecular weight of 506.97 g/mol . It is a long-chain hydrocarbon, specifically a diterpenoid, which is a type of compound commonly found in nature . This compound is characterized by its three methyl groups attached to the 13th, 17th, and 21st carbon atoms of the tritriacontane backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethyltritriacontane typically involves the alkylation of tritriacontane with methylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
13,17,21-Trimethyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) to remove double bonds or other unsaturated groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2), bromine (Br2) with appropriate catalysts
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
13,17,21-Trimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Wirkmechanismus
The mechanism of action of 13,17,21-Trimethyltritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in biological membranes or its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritriacontane: The parent hydrocarbon without the methyl groups.
13,17,21-Trimethylpentatriacontane: A similar compound with a longer carbon chain.
13,17,21-Trimethylnonatriacontane: Another similar compound with a different carbon chain length.
Uniqueness
13,17,21-Trimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of methylation on long-chain hydrocarbons and their applications in various fields .
Eigenschaften
CAS-Nummer |
58668-38-5 |
|---|---|
Molekularformel |
C36H74 |
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
13,17,21-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-10-12-14-16-18-20-22-24-28-34(3)30-26-32-36(5)33-27-31-35(4)29-25-23-21-19-17-15-13-11-9-7-2/h34-36H,6-33H2,1-5H3 |
InChI-Schlüssel |
VPNSAYIYZOPVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
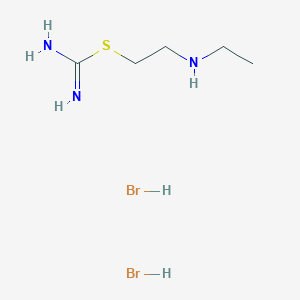
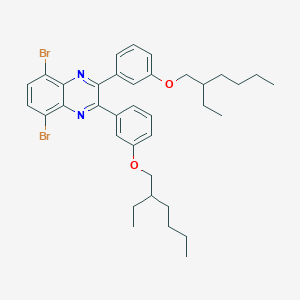
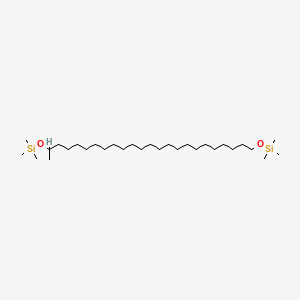
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
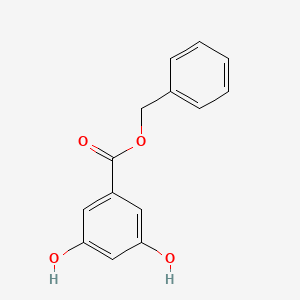
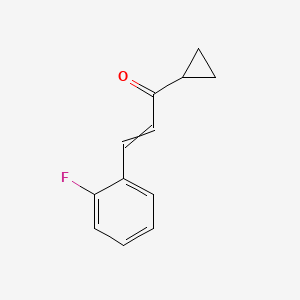
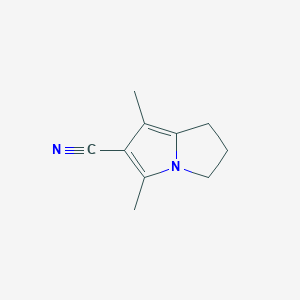
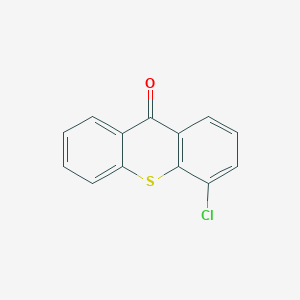
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)

![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
